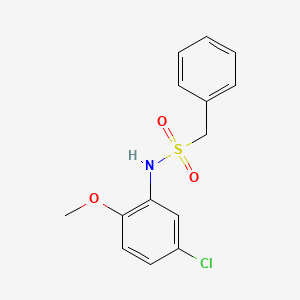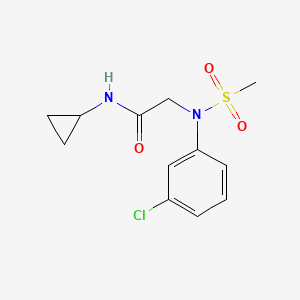
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide, also known as TAK-715, is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including p38 mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammation and cell proliferation. It has also been shown to inhibit the production of cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the immune response and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation and pain in animal models of rheumatoid arthritis. Additionally, it has been reported to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to its use in lab experiments. Its exact mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Future Directions
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide. One potential direction is the investigation of its use in combination with other drugs for the treatment of various diseases, including cancer and autoimmune disorders. Another direction is the development of more potent and selective analogs of the compound. Additionally, its potential use as a diagnostic tool for the early detection of cancer and other diseases needs to be further explored. Overall, N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide is synthesized by reacting 5-chloro-2-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylmagnesium bromide to obtain the final compound. The synthesis method is well-established and has been reported in several research articles.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. Several studies have reported its potential use in the treatment of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. It has also been shown to have a synergistic effect when used in combination with other drugs.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-14-8-7-12(15)9-13(14)16-20(17,18)10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHASTRVKLPQMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)


![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)



![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)